molecular formula C15H15N5O2S B7516428 3-(4-Pyrazin-2-ylpiperazin-1-yl)sulfonylbenzonitrile

3-(4-Pyrazin-2-ylpiperazin-1-yl)sulfonylbenzonitrile

Cat. No.: B7516428
M. Wt: 329.4 g/mol
InChI Key: RGXHMGDOCWDSRX-UHFFFAOYSA-N
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Description

3-(4-Pyrazin-2-ylpiperazin-1-yl)sulfonylbenzonitrile is a complex organic compound that features a pyrazine ring, a piperazine ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Pyrazin-2-ylpiperazin-1-yl)sulfonylbenzonitrile typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected piperazines formed in this reaction can be deprotected using thiophenol (PhSH) followed by selective intramolecular cyclization to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Pyrazin-2-ylpiperazin-1-yl)sulfonylbenzonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Pyrazin-2-ylpiperazin-1-yl)sulfonylbenzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 3-(4-Pyrazin-2-ylpiperazin-1-yl)sulfonylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved depend on the specific biological target being investigated.

Comparison with Similar Compounds

Similar Compounds

    Pyrazine derivatives: Compounds containing the pyrazine ring, such as pyrazinamide.

    Piperazine derivatives: Compounds like aripiprazole and quetiapine.

    Benzonitrile derivatives: Compounds such as benzonitrile itself and its substituted derivatives.

Uniqueness

3-(4-Pyrazin-2-ylpiperazin-1-yl)sulfonylbenzonitrile is unique due to its combination of the pyrazine, piperazine, and benzonitrile moieties. This unique structure allows it to interact with a variety of biological targets and undergo diverse chemical reactions, making it a versatile compound in scientific research.

Properties

IUPAC Name

3-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c16-11-13-2-1-3-14(10-13)23(21,22)20-8-6-19(7-9-20)15-12-17-4-5-18-15/h1-5,10,12H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXHMGDOCWDSRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CN=C2)S(=O)(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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